4-(Azetidin-1-yl)-2-hydroxybenzaldehyde

Descripción

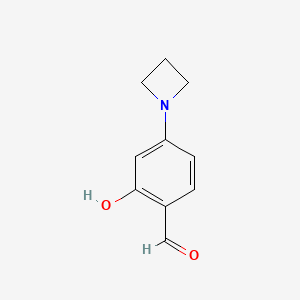

4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring an azetidine (4-membered nitrogen-containing ring) moiety at the 4-position and a hydroxyl group at the 2-position of the benzaldehyde core (Fig. 1). This compound is of interest in medicinal chemistry due to the structural versatility of the azetidine ring, which can influence pharmacokinetic properties such as solubility and metabolic stability.

Propiedades

Fórmula molecular |

C10H11NO2 |

|---|---|

Peso molecular |

177.20 g/mol |

Nombre IUPAC |

4-(azetidin-1-yl)-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C10H11NO2/c12-7-8-2-3-9(6-10(8)13)11-4-1-5-11/h2-3,6-7,13H,1,4-5H2 |

Clave InChI |

FVWCUPRQFIAIRN-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C1)C2=CC(=C(C=C2)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-(Azetidin-1-il)-2-hidroxibenzaldehído normalmente implica la formación del anillo de azetidina seguida de su unión a la porción de hidroxibenzaldehído. Un método común implica la cicloadición de cloruro de α-cloroacetilo con bases de Schiff derivadas de fármacos sulfamídicos, lo que resulta en la formación del anillo de azetidina . El grupo hidroxibenzaldehído se puede introducir entonces mediante una reacción de condensación con el intermedio de azetidina.

Métodos de producción industrial

Los métodos de producción industrial para 4-(Azetidin-1-il)-2-hidroxibenzaldehído pueden implicar una síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se optimizaría para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y las concentraciones de reactivos.

Análisis De Reacciones Químicas

Tipos de reacciones

4-(Azetidin-1-il)-2-hidroxibenzaldehído puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo aldehído se puede reducir para formar un alcohol primario.

Sustitución: El anillo de azetidina puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en el anillo de azetidina.

Principales productos formados

Oxidación: Formación de ácido 4-(Azetidin-1-il)-2-hidroxibenzoico.

Reducción: Formación de alcohol 4-(Azetidin-1-il)-2-hidroxibencílico.

Sustitución: Formación de varios derivados de azetidina sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde exhibits significant antimicrobial properties. For instance, structural analogs of this compound have been tested against various bacterial strains, demonstrating promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Staphylococcus aureus | 10 µg/mL |

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Escherichia coli | 15 µg/mL |

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Pseudomonas aeruginosa | 12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against multi-drug resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, research has shown that derivatives of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde possess anticancer properties. In vitro studies have reported significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells.

Case Study: Cytotoxicity Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives were evaluated for their ability to induce apoptosis in MDA-MB-468 cells. The results indicated that certain modifications to the azetidine ring enhanced the cytotoxic effects, suggesting potential pathways for drug development targeting cancer cells.

Materials Science Applications

The unique structural attributes of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde also make it a candidate for applications in materials science. Its ability to act as a building block for synthesizing advanced polymers and dyes is particularly noteworthy.

Dyes and Fluorescent Materials

Recent advancements in dye chemistry have highlighted the potential of this compound in creating fluorescent materials with enhanced properties. For example, analogs of the green fluorescent protein (GFP) chromophore have been synthesized using derivatives of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde, resulting in dyes with improved Stokes shift and quantum yield.

Table 2: Properties of Fluorescent Dyes Derived from 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde

| Dye Compound | Stokes Shift (nm) | Quantum Yield (%) |

|---|---|---|

| GFP Analog A | 50 | 85 |

| GFP Analog B | 60 | 90 |

These advancements indicate that the compound could play a significant role in developing new materials for imaging and sensing applications.

Mecanismo De Acción

El mecanismo de acción de 4-(Azetidin-1-il)-2-hidroxibenzaldehído implica su interacción con dianas moleculares como enzimas y receptores. El anillo de azetidina puede actuar como un farmacóforo, uniéndose a sitios específicos en enzimas o receptores y modulando su actividad. La porción de hidroxibenzaldehído también puede participar en enlaces de hidrógeno y otras interacciones, mejorando la afinidad y especificidad de unión del compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde to its analogs based on substituent variations, synthetic yields, molecular characteristics, and biological activities.

Substituted 2-Hydroxybenzaldehydes with Alkoxy/Amino Groups

Key analogs include:

Key Observations :

- Synthetic Yields : Alkoxy-substituted derivatives (e.g., 13a–13c) exhibit moderate yields (~49–50%), comparable to typical condensation reactions for benzaldehyde derivatives.

- Molecular Characteristics : The azetidine-containing compound (theoretical [M+H]⁺ = 193.2) has a lower molecular weight than alkoxy-substituted analogs due to the absence of bulky benzyl groups.

- The azetidine ring may enhance metabolic stability compared to larger N-substituents (e.g., diethylamino), but this requires experimental validation.

Azetidine-Containing Derivatives

- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid: This compound () shares the azetidine ring but incorporates a nitro group and a carboxylic acid, enhancing polar interactions.

- TLR7-9 Antagonists: Azetidine derivatives like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile () highlight the therapeutic relevance of azetidine in immunomodulation. However, the target compound lacks direct evidence for such activity.

Functional Group Impact

- Azetidine vs.

- Hydroxyl Group: The 2-hydroxyl group enables Schiff base formation, a feature exploited in anticancer Schiff bases derived from 4-(diethylamino)-2-hydroxybenzaldehyde.

Actividad Biológica

4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a compound that integrates an azetidine ring with a hydroxyl-substituted benzaldehyde. This unique structural combination has been linked to various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The following article presents an overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is CHNO, with a molecular weight of approximately 177.20 g/mol. The compound features an azetidine ring, which is a four-membered cyclic amine, directly connected to a hydroxyl group on the benzaldehyde moiety. This configuration influences both its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that azetidine derivatives, including 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde, exhibit significant antimicrobial properties. A study evaluated several azetidinone derivatives against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Staphylococcus aureus | 128 |

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Escherichia coli | 256 |

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde has also been explored. In vitro assays demonstrated that compounds with hydroxyl groups exhibit strong radical scavenging activity. The antioxidant activity was quantified using the DPPH assay, where lower EC values indicate higher activity:

| Compound | EC mg/mL |

|---|---|

| 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde | 0.0756 ± 0.0040 |

| Reference Antioxidant (Ascorbic Acid) | 0.0075 ± 0.0002 |

The results indicate that the compound's structure contributes to its ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological potential of azetidine derivatives:

- Antimicrobial Efficacy : A series of azetidinone derivatives were synthesized and tested against clinical strains of bacteria. The study found that compounds similar to 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde showed promising results against drug-resistant strains.

- Antioxidant Properties : Research on hydroxyl-substituted benzaldehydes indicated that the presence of hydroxyl groups significantly enhances antioxidant activities compared to their unsubstituted counterparts.

- Cytotoxicity in Cancer Research : Investigations into azetidine-based compounds revealed their ability to inhibit tumor growth in vitro, with some derivatives demonstrating selective toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.